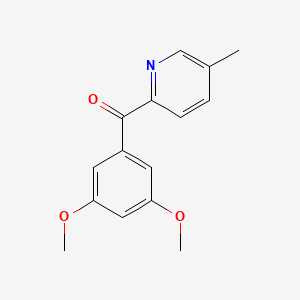
2-(3,5-Dimethoxybenzoyl)-5-methylpyridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoyl chloride or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis route involves the reaction of 2-Iodopyridine and Formic acid with 3,5-Dimethoxyphenylboronic acid .Wirkmechanismus
2-(3,5-Dimethoxybenzoyl)-5-methylpyridine has been found to act as an inhibitor of enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
2-(3,5-Dimethoxybenzoyl)-5-methylpyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to decreased drug efficacy. It has also been found to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates, leading to increased levels of these compounds in the body. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids, leading to decreased levels of these compounds in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine in laboratory experiments has several advantages. It is highly stable and has a low melting point, making it an ideal compound for laboratory experiments. It is also soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments. However, it is important to note that 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine is toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine in scientific research. One potential direction is to develop new methods of synthesis for the compound. This could be done by exploring new reaction conditions and catalysts to improve the efficiency and yield of the synthesis. Another potential direction is to explore new applications of the compound in biochemistry and pharmacology. This could involve the use of 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine as a ligand for metal ions or in the study of enzyme-substrate interactions. Finally, 2-(3,5-Dimethoxybenzoyl)-5-methylpyridine could be used in the study of the structure and function of proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
“2-(3,5-Dimethoxybenzoyl)-5-methylpyridin” und seine Derivate wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindungen können freie Radikale abfangen, die instabile Moleküle sind, die Zellschäden verursachen können. Die antioxidative Aktivität wird mit verschiedenen in-vitro-Methoden wie der Gesamt-Antioxidationskapazität und der Metall-Chelat-Aktivität gemessen. Einige Derivate haben eine effektivere antioxidative Aktivität gezeigt als Standard-Antioxidantien .
Antibakterielle und antimikrobielle Anwendungen
Die antibakterielle Aktivität von Benzamidverbindungen, einschließlich “this compound”-Derivaten, wurde gegen verschiedene grampositive und gramnegative Bakterien untersucht. Diese Verbindungen können das Bakterienwachstum hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe macht. Die Wirksamkeit dieser Verbindungen wird in In-vitro-Studien mit Kontrollmedikamenten verglichen .
Potenzial in der Krebsbehandlung
Benzamide, einschließlich “this compound”, werden in der medizinischen Forschung häufig wegen ihres Potenzials zur Behandlung von Krebs eingesetzt. Sie können als Antitumormittel wirken, indem sie die Proliferation von Krebszellen stören und Apoptose induzieren. Die Forschung in diesem Bereich konzentriert sich auf die Synthese neuer Verbindungen und die Prüfung ihrer Wirksamkeit gegen verschiedene Krebszelllinien .
Neuroprotektive Effekte
Einige Benzamid-Derivate sind dafür bekannt, neuroprotektive Wirkungen zu zeigen. Sie können Enzyme wie Acetylcholinesterase hemmen, was im Zusammenhang mit neurodegenerativen Erkrankungen wie Alzheimer-Krankheit von Bedeutung ist. “this compound” wurde wegen seiner Eigenschaften zur Hemmung von Enzymen auf seine potenzielle Verwendung bei der Behandlung der Alzheimer-Krankheit untersucht.
Industrielle Anwendungen
Über medizinische und biologische Anwendungen hinaus finden Benzamidverbindungen Verwendung in verschiedenen Industriezweigen. Sie werden in der Kunststoff- und Gummiindustrie, der Papierindustrie und der Landwirtschaft eingesetzt. Ihre Eigenschaften können die Qualität der in diesen Industrien hergestellten Materialien verbessern oder spezifische Funktionen wie erhöhte Haltbarkeit oder Beständigkeit gegen Umwelteinflüsse bieten .
Arzneimittelforschung und -entwicklung
Amidverbindungen, einschließlich “this compound”, spielen eine entscheidende Rolle in der Arzneimittelforschung. Sie dienen als Strukturverbindungen in potenziellen biologischen Molekülen, synthetischen Zwischenprodukten und kommerziellen Medikamenten. Die Forschung in diesem Bereich umfasst die Synthese neuer Verbindungen und die Bewertung ihrer pharmakologischen Aktivitäten, um neue Therapeutika zu entwickeln .
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-5-14(16-9-10)15(17)11-6-12(18-2)8-13(7-11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIREIIJPFJJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



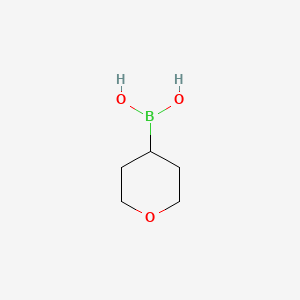
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)


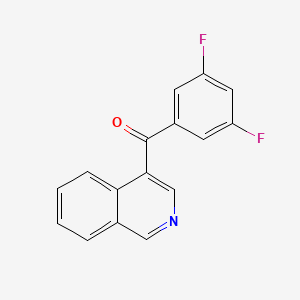
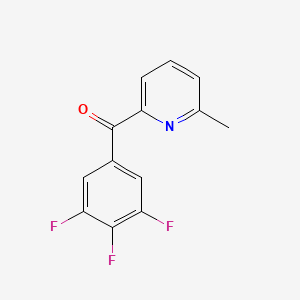



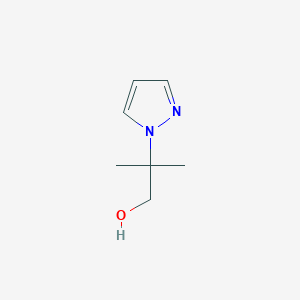
![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)
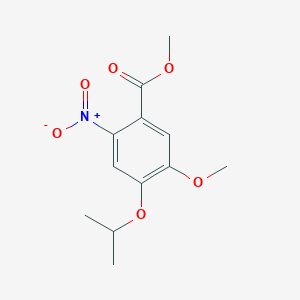

![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)